![molecular formula C24H27N3O6S2 B2917860 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1223954-04-8](/img/no-structure.png)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The pyrimidine ring and the sulfonamide group would likely be the key structural features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .Aplicaciones Científicas De Investigación
Chemiluminescence and Synthesis
A study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals the potential application of similar sulfanyl-substituted compounds in chemiluminescence. The base-induced decomposition of these dioxetanes in dimethyl sulfoxide (DMSO) emits light, indicating their potential use in developing chemiluminescent probes or materials (Watanabe et al., 2010).
Antibacterial and Enzyme Inhibition
Another study discusses the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives, including the evaluation of their antibacterial and anti-enzymatic potential. This suggests the possibility of using similar compounds in antimicrobial research or as leads in the development of new antibacterial agents (Nafeesa et al., 2017).
Anticancer Activity
A novel series of 4-arylsulfonyl-1,3-oxazoles, characterized by similar sulfanyl and acetamide groups, demonstrated significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology research (Zyabrev et al., 2022).
Molecular Docking and Drug Design
Research involving quantum chemical insight into the molecular structure and docking studies of a similar compound against SARS-CoV-2 protein suggests its potential application in antiviral drug discovery, particularly against COVID-19. The study highlights the compound's binding energy and interaction with the viral protease, indicating its potential as a lead compound for further drug development efforts (Mary et al., 2020).
Crystallography and Structural Analysis
The crystal structures of compounds with similar sulfanyl and acetamide functionalities provide insights into their molecular conformations, which are crucial for understanding the structure-activity relationships necessary for drug design. These studies contribute to the field of crystallography and medicinal chemistry by offering detailed structural data that can influence the synthesis of novel therapeutic agents (Subasri et al., 2017).
Direcciones Futuras
Propiedades
Número CAS |
1223954-04-8 |
|---|---|
Nombre del producto |
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide |
Fórmula molecular |
C24H27N3O6S2 |
Peso molecular |
517.62 |
Nombre IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |
Clave InChI |
RXAMCAVZIGWSCK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



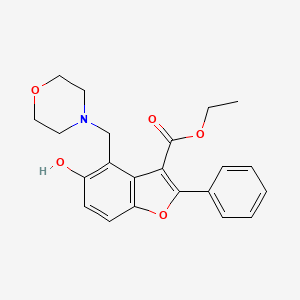
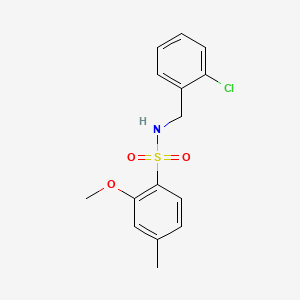
![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)
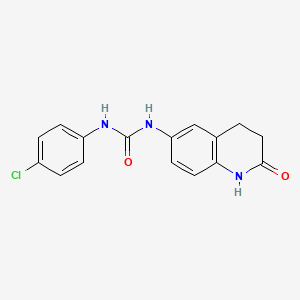
![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)
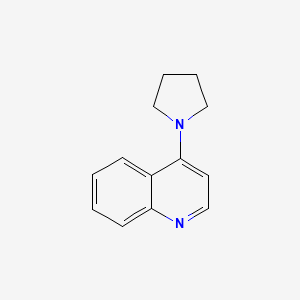
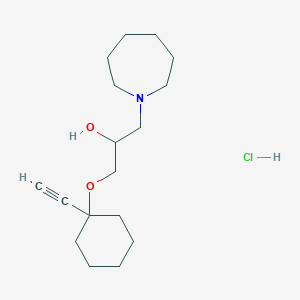
![N-Benzyl-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917799.png)
